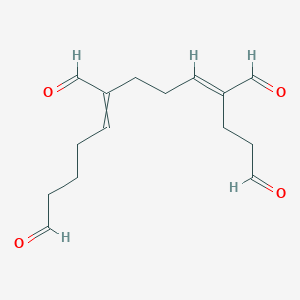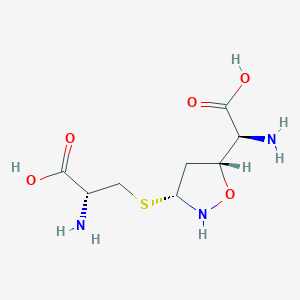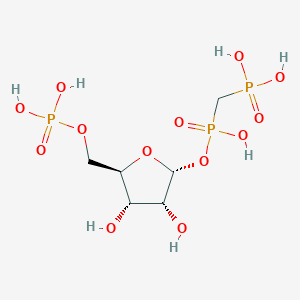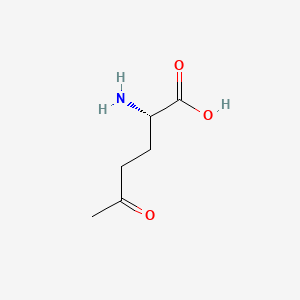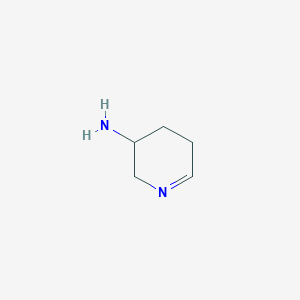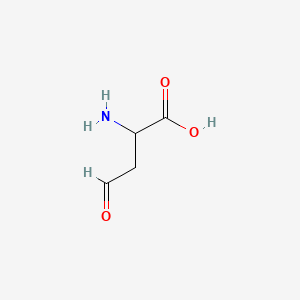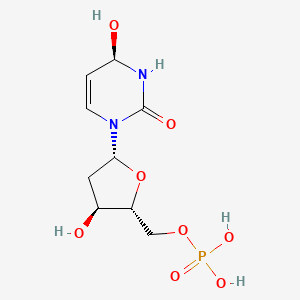![molecular formula C29H32N6O6 B10776662 n-1,2,3,4-Tetrahydronaphth-1-yl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B10776662.png)
n-1,2,3,4-Tetrahydronaphth-1-yl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-1,2,3,4-Tetrahydronaphth-1-yl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine: is a complex organic compound that combines a tetrahydronaphthalene moiety with a dimethoxybenzamido group and a deoxy-adenosine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-1,2,3,4-Tetrahydronaphth-1-yl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Attachment of the Dimethoxybenzamido Group: This step involves the reaction of 3,5-dimethoxybenzoic acid with an amine derivative of the tetrahydronaphthalene moiety, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Incorporation of the Deoxy-Adenosine: The final step involves the coupling of the intermediate product with 2’-deoxy-adenosine, which can be facilitated by using phosphoramidite chemistry or other nucleoside coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for hydrogenation and automated synthesizers for nucleoside coupling.
化学反応の分析
Types of Reactions
Oxidation: The tetrahydronaphthalene moiety can undergo oxidation to form naphthalene derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride (SnCl2) or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron powder in acetic acid.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Naphthalene derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Nucleoside Analogues: Studied for its potential as a nucleoside analogue in antiviral and anticancer research.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry
Materials Science:
作用機序
The mechanism of action of n-1,2,3,4-Tetrahydronaphth-1-yl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine involves its interaction with specific molecular targets. In the context of its potential antiviral or anticancer activities, it may act by:
Inhibiting Enzymes: Binding to and inhibiting enzymes involved in nucleic acid synthesis.
Intercalating DNA: Intercalating into DNA strands, thereby disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler compound with similar structural features but lacking the nucleoside and benzamido groups.
3,5-Dimethoxybenzoic Acid: Shares the dimethoxybenzamido moiety but lacks the tetrahydronaphthalene and nucleoside components.
2’-Deoxy-Adenosine: A nucleoside analogue without the tetrahydronaphthalene and benzamido groups.
Uniqueness
The uniqueness of n-1,2,3,4-Tetrahydronaphth-1-yl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine lies in its combination of three distinct moieties, which confer a unique set of chemical and biological properties
特性
分子式 |
C29H32N6O6 |
|---|---|
分子量 |
560.6 g/mol |
IUPAC名 |
N-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-[6-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]purin-9-yl]oxolan-3-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C29H32N6O6/c1-39-18-10-17(11-19(12-18)40-2)28(38)34-23-25(37)22(13-36)41-29(23)35-15-32-24-26(30-14-31-27(24)35)33-21-9-5-7-16-6-3-4-8-20(16)21/h3-4,6,8,10-12,14-15,21-23,25,29,36-37H,5,7,9,13H2,1-2H3,(H,34,38)(H,30,31,33)/t21-,22-,23-,25-,29-/m1/s1 |
InChIキー |
FDZQGEIYGFPMOB-ZUURFMEUSA-N |
異性体SMILES |
COC1=CC(=CC(=C1)C(=O)N[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N[C@@H]5CCCC6=CC=CC=C56)CO)O)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)NC2C(C(OC2N3C=NC4=C(N=CN=C43)NC5CCCC6=CC=CC=C56)CO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)
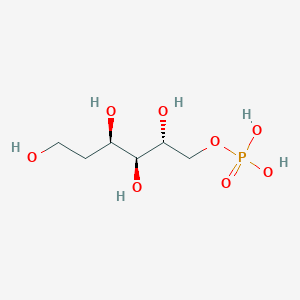
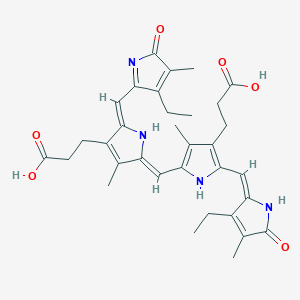
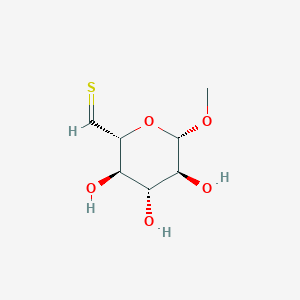
![N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester](/img/structure/B10776593.png)
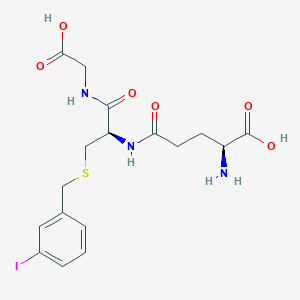
![N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid](/img/structure/B10776606.png)
